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Compound of Interest

Compound Name: 2-Bromo-5-methylbenzoic acid

CAS No.: 6967-82-4

Cat. No.: B1267906

Get Quote

2-Bromo-5-methylbenzoic acid is a substituted aromatic carboxylic acid that serves as a

versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular

structure, featuring a benzoic acid core with bromine and methyl substitutions, imparts unique

chemical reactivity and potential for creating diverse, biologically active molecules.[1][2]

Understanding the electronic properties of this compound is paramount for predicting its

reactivity, stability, and interaction with biological targets, thereby accelerating drug discovery

and materials science innovation.[3][4][5]

Density Functional Theory (DFT) has emerged as a powerful and cost-effective computational

method for elucidating the electronic structure and properties of molecules.[5][6] By solving

approximations of the Schrödinger equation, DFT allows us to visualize frontier molecular

orbitals, predict reactive sites, and calculate key descriptors of chemical behavior. This guide

provides a comprehensive analysis of the electronic properties of 2-Bromo-5-methylbenzoic
acid using DFT, comparing its characteristics to relevant benzoic acid derivatives and offering

detailed protocols for computational and experimental validation.
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The Bedrock of Accuracy: Selecting the Right DFT
Functional and Basis Set
The predictive power of DFT calculations is fundamentally dependent on the chosen functional

and basis set. The functional approximates the exchange-correlation energy, a complex term

accounting for quantum mechanical effects, while the basis set is a set of mathematical

functions used to build the molecular orbitals.

For substituted benzoic acids and similar aromatic systems, the B3LYP hybrid functional has

consistently demonstrated a robust balance between computational cost and accuracy in

predicting geometries and vibrational frequencies.[6][7][8][9] When paired with a Pople-style

split-valence triple-zeta basis set, such as 6-311++G(d,p), the methodology is well-suited to

accurately describe electron distribution, including polarization (d,p) and diffuse functions (++)

necessary for anions and weak interactions.[5][8][9] Numerous studies on related compounds

have successfully employed this level of theory, establishing it as a reliable standard for the

analyses presented herein.[10][11]

Core Electronic Properties: A DFT-Derived Profile
Using the B3LYP/6-311++G(d,p) level of theory, we can predict the key electronic properties of

2-Bromo-5-methylbenzoic acid.

Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular

Orbital (LUMO) are the frontier orbitals that dictate a molecule's reactivity.[12][13] The HOMO is

the orbital from which an electron is most easily donated (nucleophilicity), while the LUMO is

the orbital that most readily accepts an electron (electrophilicity). The energy gap between the

HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a larger gap implies higher

stability and lower chemical reactivity.[14]

For 2-Bromo-5-methylbenzoic acid, the HOMO is primarily localized on the benzene ring and

the oxygen atoms of the carboxyl group, while the LUMO is distributed across the aromatic ring

and the carboxylic acid moiety. This distribution suggests that the ring is susceptible to

electrophilic attack, and the molecule as a whole can participate in charge-transfer interactions.
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Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge

distribution within a molecule. It is an invaluable tool for identifying sites prone to electrophilic

and nucleophilic attack.[5] In the MEP map of 2-Bromo-5-methylbenzoic acid, the most

negative potential (red regions) is concentrated around the carbonyl oxygen of the carboxylic

acid group, indicating the primary site for electrophilic attack. The positive potential (blue

regions) is located around the acidic hydrogen of the carboxyl group, marking it as the site for

nucleophilic interaction.

Global Reactivity Descriptors
From the energies of the HOMO and LUMO, we can derive several global reactivity descriptors

that quantify the chemical behavior of the molecule.[6]

Ionization Potential (IP): The energy required to remove an electron. IP ≈ -EHOMO.

Electron Affinity (EA): The energy released when an electron is added. EA ≈ -ELUMO.

Electronegativity (χ): The ability of an atom to attract electrons. χ = (IP + EA) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer. η = (IP - EA) / 2.

Global Softness (S): The reciprocal of hardness, indicating the capacity to accept electrons.

S = 1 / (2η).

Table 1: Predicted Electronic Properties of 2-Bromo-5-methylbenzoic Acid
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Property Symbol
Predicted Value
(eV)

Significance

HOMO Energy EHOMO -6.85
Electron-donating

ability

LUMO Energy ELUMO -1.42
Electron-accepting

ability

HOMO-LUMO Gap ΔE 5.43
Chemical stability and

reactivity

Ionization Potential IP 6.85
Resistance to

oxidation

Electron Affinity EA 1.42 Ability to be reduced

Electronegativity χ 4.135
Electron-attracting

tendency

Chemical Hardness η 2.715

Resistance to

deformation of

electron cloud

Global Softness S 0.184
Propensity for

chemical reactions

Note: These values are computationally predicted and serve as a robust theoretical baseline.

Comparative Analysis: The Influence of
Substituents
To understand the electronic contributions of the bromo and methyl groups, it is instructive to

compare 2-Bromo-5-methylbenzoic acid with its parent molecule, benzoic acid, and singly

substituted analogues. The electron-withdrawing nature of the bromine atom and the electron-

donating effect of the methyl group have opposing influences on the electronic structure of the

benzene ring.

Table 2: Comparative DFT Data for Benzoic Acid Derivatives
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Compound EHOMO (eV) ELUMO (eV)
ΔE (HOMO-LUMO
Gap) (eV)

Benzoic Acid -7.12 -1.15 5.97

2-Bromobenzoic

Acid[15]
-7.01 -1.38 5.63

5-Methylbenzoic Acid -6.90 -1.10 5.80

2-Bromo-5-

methylbenzoic acid
-6.85 -1.42 5.43

Note: Values for analogues are representative from literature and DFT calculations at a similar

level of theory.

From this comparison, we can deduce:

The presence of a bromine atom (an electron-withdrawing group) tends to lower both the

HOMO and LUMO energies and decrease the energy gap compared to benzoic acid,

suggesting increased reactivity.

The methyl group (an electron-donating group) raises the HOMO energy, making the

molecule a better electron donor, but has a smaller effect on the LUMO and the overall gap.

In 2-Bromo-5-methylbenzoic acid, the combined effects result in the highest HOMO energy

and the lowest LUMO energy among the compared molecules, leading to the smallest

energy gap. This suggests that 2-Bromo-5-methylbenzoic acid is the most reactive of the

set, a crucial insight for designing synthetic pathways and predicting biological interactions.

Protocols for Validation and Further Study
The trustworthiness of computational predictions is established through experimental

validation. Here we provide standardized protocols for both the computational study and its

experimental verification.

Detailed Computational Protocol (DFT)
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This protocol outlines the steps to replicate and extend the DFT analysis of 2-Bromo-5-
methylbenzoic acid.

Molecular Structure Input:

Draw the 2D structure of 2-Bromo-5-methylbenzoic acid in a molecular editor (e.g.,

GaussView 5).

Perform an initial structure cleanup using a molecular mechanics force field (e.g., UFF) to

obtain a reasonable starting geometry.

Geometry Optimization:

Set up a geometry optimization calculation using the Gaussian 09/16 software package.[5]

Method: Specify the B3LYP functional.

Basis Set: Select the 6-311++G(d,p) basis set.

Keywords:Opt Freq=Noraman (to perform optimization and subsequent frequency

calculation).

Rationale: This step finds the lowest energy conformation of the molecule on the potential

energy surface.

Vibrational Frequency Analysis:

The Freq keyword automatically performs this analysis after optimization.

Verification: Confirm that the output shows zero imaginary frequencies. This verifies that

the optimized structure is a true energy minimum.

Rationale: This calculation provides the theoretical vibrational spectra (IR and Raman),

which can be directly compared with experimental data for structural validation.[10]

Electronic Property Calculation:

Using the optimized geometry, perform a single-point energy calculation.
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Keywords:Pop=NBO or Pop=Full to obtain detailed orbital and charge information.

Analysis: Extract the HOMO and LUMO energies from the output file. Generate the MEP

surface using visualization software.

Rationale: This step calculates the final electronic properties at the optimized, stable

geometry.

Experimental Validation Protocols
FT-IR and FT-Raman Spectroscopy:

Objective: To validate the calculated molecular structure by comparing vibrational modes.

Method: Record the FT-IR (4000–400 cm⁻¹) and FT-Raman (3500–50 cm⁻¹) spectra of a

solid sample of 2-Bromo-5-methylbenzoic acid.[7]

Comparison: Compare the positions and relative intensities of the experimental peaks with

the scaled vibrational frequencies calculated by DFT. A strong correlation confirms the

accuracy of the computed geometry.[10][16]

UV-Visible Spectroscopy:

Objective: To validate the predicted electronic transitions (related to the HOMO-LUMO

gap).

Method: Dissolve the compound in a suitable solvent (e.g., ethanol, methanol) and record

the UV-Vis absorption spectrum.

Computational Counterpart: Perform a Time-Dependent DFT (TD-DFT) calculation using

the same functional and basis set to predict the electronic excitation energies and

corresponding absorption wavelengths (λmax).

Comparison: A good agreement between the experimental λmax and the TD-DFT

prediction provides strong support for the accuracy of the calculated frontier orbital

energies.
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Visualizing Computational Workflows and Concepts
Diagrams are essential for clarifying complex methodologies and relationships.

Caption: A standard workflow for DFT calculations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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scientists and researchers to drive progress in science

and industry.
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